molecular formula C18H24N2O6 B8258232 3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B8258232
M. Wt: 364.4 g/mol
InChI Key: PQTRDZPGWOPCTB-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O6C_{16}H_{22}N_{2}O_{6}, and it features a pyrrolidine ring substituted with benzyloxy and tert-butoxycarbonyl groups. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 342.36 g/mol
  • CAS Number : Not available in the current databases.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain pyrrole-based compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways in microbial cells. For example, similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .

Case Studies

  • Antibacterial Activity : A series of pyrrole derivatives were evaluated for their antibacterial properties against Mycobacterium tuberculosis. The compounds demonstrated promising results with MIC values as low as 5 µM, indicating strong potential for developing new antituberculosis drugs .
  • Antitumor Effects : In vitro studies have indicated that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were tested against breast cancer cell lines, showing significant cytotoxicity without affecting normal cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
AntituberculosisMycobacterium tuberculosis5
AntitumorBreast cancer cell linesSignificant cytotoxicity

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19_{19}H26_{26}N2_{2}O6_{6} and a molecular weight of 378.42 g/mol. Its structure features a pyrrolidine ring substituted with both benzyloxycarbonyl and tert-butoxycarbonyl groups, enhancing its stability and reactivity.

Medicinal Chemistry Applications

  • Drug Development :
    • The compound serves as a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzyme pathways. For instance, derivatives of this compound have been explored for their role as inhibitors in kinase activity, which is crucial in the treatment of diseases such as cancer and autoimmune disorders .
    • It has been utilized in the synthesis of direct Factor Xa inhibitors, which are essential in anticoagulant therapy. The structural similarity to known anticoagulants suggests that it may exhibit similar pharmacological properties .
  • Organocatalysis :
    • The compound has been employed in organocatalyzed reactions, where it acts as a catalyst in the formation of complex heterocycles. This application is significant for developing new synthetic routes to bioactive compounds .

Case Study 1: Synthesis of Anticoagulants

A study demonstrated the effectiveness of this compound in synthesizing derivatives that inhibit Factor Xa. The synthesis involved multiple steps where the pyrrolidine framework was crucial for maintaining the desired biological activity . The derivatives exhibited high affinity towards human Factor Xa, indicating potential for therapeutic use.

Case Study 2: Organocatalyzed Reactions

Research highlighted the use of this compound in organocatalytic reactions leading to the formation of dihydropyrano[2,3-c]pyrrole structures. These products showed promising enantioselectivities, making them valuable for further pharmaceutical applications . The reaction conditions were optimized to achieve yields exceeding 36%, demonstrating the compound's utility in synthetic organic chemistry.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentBuilding block for synthesizing kinase inhibitors and anticoagulants ,
OrganocatalysisUsed as a catalyst for forming complex heterocycles
Synthetic ChemistryKey intermediate in various synthetic pathways leading to bioactive compounds ,

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-13(14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTRDZPGWOPCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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